molecular formula C8H9ClN2 B3089547 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196145-69-3

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B3089547
CAS No.: 1196145-69-3
M. Wt: 168.62
InChI Key: UMRCWOAXMHFJLV-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic heteroaromatic compound featuring a partially saturated naphthyridine core with a chlorine substituent at position 2. Its molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol (). This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enhancing binding affinity in drug candidates. Its partially hydrogenated structure distinguishes it from fully aromatic naphthyridines, offering unique reactivity and stability profiles .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCWOAXMHFJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of substituted ethyl formate under basic conditions to form the naphthyridine ring, followed by hydrogenation to achieve the tetrahydro configuration. One common method involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine with an excess of phosphorus oxychloride (POCl3) in the presence of anhydrous ferric chloride or tetramethylpiperidine N-oxide as a radical inhibitor. The reaction is carried out under nitrogen protection and heated to reflux, resulting in the formation of this compound .

Chemical Reactions Analysis

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phosphorus oxychloride (POCl3), anhydrous ferric chloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives have been investigated for their potential pharmacological properties. Research indicates that these compounds may possess activity as central nervous system depressants. Specifically, certain esters of this compound have shown promise in preclinical studies as potential therapeutic agents for conditions requiring CNS modulation .

Case Study: CNS Depressant Activity

A study detailed in patent US3555034A describes the synthesis and evaluation of tetrahydro-1,6-naphthyridine derivatives. These compounds were tested for their efficacy as CNS depressants in animal models, demonstrating significant sedative effects .

Synthetic Methodologies

The compound serves as an important building block in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules.

Synthesis Techniques

Research has demonstrated effective synthetic routes for producing this compound. For instance:

  • Reactions with Di-tert-butyl Dicarbonate : The compound can be reacted with di-tert-butyl dicarbonate in the presence of triethylamine to yield derivatives with high purity and yield (up to 95%) .
Reaction ConditionsYieldNotes
DCM at 20°C for 2h95%Clean reaction monitored by LCMS .
DCM at 0°C93%Used directly in subsequent reactions .

Biological Studies

The biological applications of this compound include its use as a non-ionic organic buffering agent in cell cultures. This compound helps maintain physiological pH levels in biological experiments .

Buffering Capacity

In biological research settings, maintaining a stable pH is crucial for enzyme activity and cellular function. The buffering capacity of this compound has been validated in various cell culture experiments where pH stability was required within a range of 6 to 8.5 .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is essential for its application in laboratories:

  • Chemical Formula : C8_8H9_9ClN2_2
  • Molecular Weight : 205.08 g/mol
  • Purity : Typically available at 97% purity from various suppliers .

Safety Precautions : The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation (H315, H319) and should be handled with appropriate protective measures .

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Structure : Differs in the nitrogen placement (1,6 vs. 1,7).
  • Molecular Formula : C₈H₉ClN₂ (identical to 1,7 isomer).
  • Synthesis : Prepared via reductive debenzylation using Pd/C and HCl () or as a hydrochloride salt (CAS 210539-05-2, ).
  • Applications : Used in Suzuki couplings for functionalization ().
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
  • Structure : Chlorine at position 4 instead of 2.
  • Molecular Formula : C₈H₉ClN₂.
  • Properties : Higher steric hindrance at position 4 may reduce reactivity in substitution reactions compared to the 2-chloro derivative ().
5-Bromo-8-chloro-1,7-naphthyridine
  • Structure : Fully aromatic with Br at position 5 and Cl at 6.

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Purity (%) Key Physical Data
2-Chloro-1,7-naphthyridine (saturated) 168.62 210539-05-2 98% Hydrochloride salt form stable ()
2-Chloro-1,6-naphthyridine (saturated) 168.62 766545-20-4 98% Free base synthesized via Pd/C debenzylation ()
4-Bromo-1,7-naphthyridine (saturated) 229.09 1955547-21-3 N/A Dihydrobromide salt; CCS 137.7 Ų (M+H⁺) ()
7-Benzyl-4-chloro-1,7-naphthyridine 258.75 911010-92-9 N/A Storage: Inert atmosphere, 2–8°C ()
2-Chloro-1,7-naphthyridine Derivatives
  • Debenzylation : 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes catalytic hydrogenation (Pd/C, HCl, H₂) to yield the free base (78% yield, ).
  • Functionalization : Reacts with cyclopropylboronic acid via Suzuki coupling to introduce cyclopropyl groups ().
1,6-Naphthyridine Analogs
  • Boc Protection : 2-Chloro-1,6-naphthyridine reacts with di-tert-butyl dicarbonate (87% yield, ) for amine protection.
  • Challenges : Position 6 nitrogen may direct electrophilic substitution differently than position 7, altering regioselectivity.
Halogenated Derivatives
  • 4-Bromo-1,7-naphthyridine : Synthesized via bromination; predicted collision cross-section (CCS) aids in LC-MS characterization ().

Biological Activity

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol
  • Structure : The compound features a tetrahydro structure with a chlorine atom at the 2-position and a saturated cyclic portion.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of naphthyridine derivatives. For instance:

  • A study by Gencer et al. (2024) found that certain naphthyridine derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ciprofloxacin and ofloxacin .
  • Another investigation highlighted that this compound exhibited selective inhibition against malaria parasites with low nanomolar activity .

Anticancer Activity

The potential anticancer properties of naphthyridine derivatives have also been explored:

  • Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells by modulating cellular signaling pathways.
  • In vitro studies have reported that certain naphthyridine derivatives demonstrate cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been documented:

  • Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, specific derivatives were found to produce significant edema inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in inflammatory processes and microbial growth.
  • Receptor Binding : It may bind to specific receptors influencing cell signaling pathways associated with apoptosis and proliferation.
  • Structural Modifications : The presence of the chlorine substituent enhances its reactivity and biological profile compared to other naphthyridine derivatives.

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

StudyFindings
Gencer et al. (2024)Demonstrated antibacterial activity against S. aureus and E. coli; comparable to ciprofloxacin .
Laxminarayana et al. (2024)Evaluated in vitro antibacterial activity against multiple strains; showed good efficacy against resistant strains .
Quintela et al. (2024)Assessed antiparasitic activity; noted strong effects against protozoan infections .
Raja et al. (2024)Investigated DNA gyrase inhibition; found moderate to high inhibitory effects on resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

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